Fluciclovine

描述

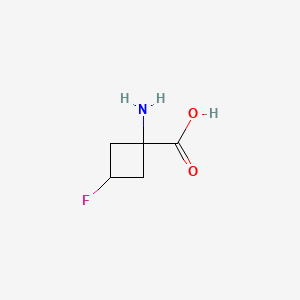

Fluciclovine is a synthetic organic compound with the molecular formula C5H8FNO2 and a molecular weight of 133.12 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to a cyclobutane ring

准备方法

The synthesis of Fluciclovine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Cyclobutane Ring Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of suitable alkenes.

Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.

Amination: The amino group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

化学反应分析

Fluciclovine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Detection of Biochemical Recurrence

Fluciclovine PET/CT has been shown to effectively localize recurrent prostate cancer in patients with rising prostate-specific antigen (PSA) levels after initial treatment. Studies indicate that this compound can detect lesions in approximately 56% to 83% of patients with biochemical recurrence, significantly impacting clinical management decisions .

Case Study: LOCATE Trial

- Participants : 213 men with suspected recurrence.

- Findings : 59% had a change in management post-scan, with 78% of these changes being major adjustments (e.g., switching from systemic therapy to salvage therapy) based on positive this compound findings .

Guiding Salvage Therapy

This compound PET/CT plays a crucial role in guiding salvage therapy for recurrent prostate cancer. In the FALCON trial, this compound imaging led to significant changes in treatment plans for patients undergoing salvage therapy, optimizing targeting and improving outcomes .

Data Summary: FALCON Trial

- Participants : 104 men with biochemical recurrence.

- Results : Major management changes occurred in 64% of patients after this compound PET/CT, enhancing the effectiveness of subsequent therapies .

Breast Cancer Imaging

Recent studies have explored the use of this compound PET/CT in breast cancer patients undergoing neoadjuvant systemic therapy. The results indicate a strong correlation between this compound avidity reduction and tumor response on pathology.

Case Study: Breast Cancer Evaluation

- Participants : Patients receiving neoadjuvant therapy.

- Findings : A median decrease of 99% in corrected standardized uptake value (SUVmax) was observed, correlating with a median tumor reduction of 92% on pathology .

Characterization of High-Risk Lesions

This compound has been utilized to characterize intra-prostatic lesions in high-risk primary prostate cancer patients. This application aids in distinguishing between aggressive and indolent disease forms, thus informing treatment strategies.

Study Insights

- The sensitivity and specificity for detecting lesions were reported at 92.5% and 90.1%, respectively, demonstrating this compound's efficacy in identifying significant disease characteristics .

Comparative Efficacy

The effectiveness of this compound compared to other imaging modalities has been highlighted in various studies:

| Imaging Modality | Detection Rate (%) | Specificity (%) | Sensitivity (%) |

|---|---|---|---|

| This compound PET/CT | 56 - 83 | High | High |

| Choline PET/CT | Varies | Moderate | Moderate |

作用机制

The mechanism of action of Fluciclovine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can participate in halogen bonding, enhancing binding affinity. The carboxylic acid group can engage in ionic interactions, further stabilizing the compound’s binding to its target .

相似化合物的比较

Fluciclovine can be compared with other similar compounds, such as:

1-Amino-3-chloro-cyclobutanecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.

1-Amino-3-hydroxy-cyclobutanecarboxylic acid: Contains a hydroxyl group instead of fluorine, affecting its chemical behavior and applications.

1-Amino-3-methyl-cyclobutanecarboxylic acid: Features a methyl group, resulting in distinct steric and electronic effects.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific properties such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications.

生物活性

Fluciclovine, also known as 18F-fluciclovine, is a synthetic amino acid analog primarily used in positron emission tomography (PET) imaging to detect malignancies, particularly in prostate cancer and gliomas. Its biological activity is closely related to its uptake mechanisms, transport pathways, and clinical applications. This article reviews the current understanding of this compound's biological activity, supported by diverse research findings, case studies, and data tables.

This compound mimics the structure of L-leucine, a naturally occurring amino acid. Its uptake into cells is mediated by specific amino acid transporters (AATs), particularly the alanine-serine-cysteine transporter (ASCT2). Studies have shown that the uptake of this compound is predominantly Na+-dependent, accounting for approximately 88-98% of total uptake in various prostate cancer cell lines. In contrast, Na+-independent transport contributes minimally (2-12%) .

Uptake Mechanisms in Cancer Cells

- Transporters Involved : ASCT2 is primarily responsible for this compound uptake in both androgen-dependent and castration-resistant prostate cancer (CRPC) cells.

- Competitive Inhibition : Amino acids such as glutamine and serine significantly inhibit this compound transport, indicating competitive interactions at the transporter level .

Clinical Applications

This compound PET imaging has been validated for its efficacy in detecting malignancies beyond prostate cancer, including breast cancers. A prospective clinical trial demonstrated that this compound PET/CT could visualize malignancies with a median decrease in standardized uptake value (SUV max) of 99% after neoadjuvant therapy . The correlation between this compound avidity changes and tumor reduction was strong (Spearman ρ = 0.79; P < 0.001) .

Key Findings from Clinical Trials

- Prostate Cancer : this compound is FDA-approved for detecting suspected recurrence or progression in prostate cancer patients. It has shown superior diagnostic performance compared to conventional imaging techniques .

- Breast Cancer : In a study involving invasive ductal and lobular breast cancers, this compound PET/CT effectively monitored treatment response, with notable reductions in tumor avidity correlating with pathological outcomes .

Case Studies

Case Study 1: Prostate Cancer Imaging

A cohort study involving patients with biochemical recurrence of prostate cancer utilized this compound PET scans before and after treatment. The results indicated that this compound uptake was significantly correlated with tumor burden and treatment response.

Case Study 2: Glioma Detection

In patients with glioblastoma multiforme (GBM), this compound demonstrated preferential uptake in tumor tissue compared to normal brain tissue. This characteristic was crucial for surgical planning, as changes in surgical resection extent were noted in over 40% of cases based on this compound PET findings .

Research Findings

Recent research has explored the relationship between this compound uptake and various tumor characteristics. Notably, studies indicate that this compound accumulation correlates positively with cell density in tumors and is influenced by the tumor microenvironment's pH levels .

Summary of Research Findings

属性

IUPAC Name |

1-amino-3-fluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEDWGYJNHZKQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027797 | |

| Record name | Fluciclovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222727-43-7 | |

| Record name | Fluciclovine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluciclovine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluciclovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCICLOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG0YF688X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。